Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride
Description
Properties
IUPAC Name |
N-methyl-1-pyrimidin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-7-5-6-8-3-2-4-9-6;;/h2-4,7H,5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWUFKRANMPOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CC=N1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956354-92-9 | |
| Record name | methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride typically involves the reaction of pyrimidine derivatives with methylamine under controlled conditions. One common method includes the alkylation of pyrimidine with methylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce methylated amines .
Scientific Research Applications
Synthesis and Chemical Properties
Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride is synthesized through reductive amination processes involving pyrimidine derivatives. The synthesis typically employs a cyanohydrin and a pyrimidine-containing amine, with sodium cyanoborohydride often used as a reducing agent in a methanolic medium. This method allows for the efficient formation of the desired amine derivative while minimizing side reactions .
Chemical Structure:
- Molecular Formula: C6H11Cl2N3
- CAS Number: 1956354-92-9
- Physical Properties: The compound exists as a dihydrochloride salt, enhancing its solubility in polar solvents, which is advantageous for biological assays.
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit selective inhibition of neuronal nitric oxide synthase (nNOS), which is pivotal in neurodegenerative disease treatment strategies. The inhibition of nNOS can potentially mitigate neuroinflammation and neuronal damage associated with conditions such as Alzheimer's and Parkinson's diseases .
Antidepressant Properties
The compound has been implicated in the development of antidepressants. Its structural features allow it to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine reuptake inhibition, which are critical pathways in mood regulation .
Potential Drug Development
The unique properties of this compound make it a candidate for further drug development:
- Antidepressants : Due to its effects on neurotransmitter systems.
- Analgesics : Its potential to modulate pain pathways by affecting nNOS activity suggests analgesic properties.
Case Studies
Several studies have highlighted the therapeutic potential of pyrimidine derivatives:
- A study focused on 2,4-disubstituted pyrimidines demonstrated that modifications to the pyrimidine structure could lead to compounds with enhanced selectivity and potency against nNOS, emphasizing the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: The parent compound with similar pharmacological properties.
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
Pyrimidine N-oxides: Oxidized derivatives with potential antibacterial properties.
Uniqueness
Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride is unique due to its specific methylation pattern, which may confer distinct pharmacological properties compared to other pyrimidine derivatives. Its dihydrochloride form also enhances its solubility and stability, making it suitable for various applications .
Biological Activity
Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrimidine ring, which is known for its diverse pharmacological properties. The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C7H10Cl2N2 |
| Molecular Weight | 195.07 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways, such as dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis and cell proliferation .
- Receptor Binding : It may also bind to receptors associated with neurotransmission, potentially influencing mood and cognitive functions .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, indicating its potential use in treating infections .
Biological Activity Data
Recent studies have provided insights into the biological activity of this compound. Below is a summary of findings from relevant research:
Case Studies
- Inhibition of Dihydrofolate Reductase : A series of pyrimidine derivatives were synthesized and tested for their ability to inhibit PfDHFR. This compound showed IC50 values ranging from 1.3 to 243 nM against wild-type strains, indicating significant potency in inhibiting this enzyme .
- Anticancer Activity : In vitro studies revealed that this compound could induce apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent. The compound demonstrated an IC50 value of approximately 28 μM in certain cancer models, warranting further investigation into its therapeutic efficacy .
- Neuroprotective Effects : Research highlighted the compound's ability to selectively inhibit neuronal nitric oxide synthase (nNOS), which could provide therapeutic benefits in neurodegenerative diseases by reducing neuroinflammation and oxidative stress .
Q & A
Q. What are the established synthetic routes for Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride, and what critical parameters influence yield?
The synthesis typically involves a multi-step process starting with pyrimidine derivatives. Key steps include:
- Alkylation : Reacting pyrimidin-2-ylmethanol with methylamine under acidic conditions to form the methylamine adduct.
- Salt Formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt.
Critical parameters include: - pH Control : Optimal protonation of the amine group during salt formation (pH ~2–3) .
- Temperature : Maintaining 0–5°C during exothermic reactions to prevent side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DCM or 1,4-dioxane) enhance reaction efficiency .
Validation via HPLC or LC-MS is recommended to confirm purity (>95%) .
Q. How is this compound structurally characterized?
Structural confirmation employs:
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks in the crystalline state .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.2–3.5 ppm (N–CH₃) and δ 8.5–8.7 ppm (pyrimidine protons) .
- ¹³C NMR : Signals for the pyrimidine ring carbons (δ 155–160 ppm) and methylamine (δ 35–40 ppm) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z corresponding to the molecular formula (C₇H₁₁N₃·2HCl) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst Screening : Test Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂) to enhance alkylation efficiency .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, methanol/DCM eluent) to isolate high-purity product .
- DoE (Design of Experiments) : Apply factorial designs to optimize variables like temperature, solvent ratio, and stoichiometry .
Q. How can discrepancies in biological activity data across studies be resolved?
Contradictory results may arise from:
- Solubility Variability : Use standardized solvents (e.g., PBS at pH 7.4) for in vitro assays. Confirm solubility via dynamic light scattering (DLS) .
- Receptor Polymorphism : Validate target specificity using CRISPR-edited cell lines or isothermal titration calorimetry (ITC) .
- Metabolite Interference : Perform LC-MS/MS to detect degradation products or metabolites in biological matrices .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to pyrimidine-sensitive receptors (e.g., kinase enzymes) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling : Coramine substituent effects (e.g., methylamine vs. ethylamine) with bioactivity using Gaussian-based descriptors .
Methodological Considerations for Data Interpretation
Q. How to analyze conflicting crystallographic data for this compound?
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
- QC Protocols : Enforce strict specifications (e.g., ≥98% purity via HPLC, residual solvent limits per ICH Q3C) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) to identify impurity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
